1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound It features a unique structure combining triazolo and pyrimidine rings, which are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves the annulation of triazole and pyrimidine rings. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases with iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may utilize microwave-mediated, catalyst-free synthesis methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: Conversion of aminopyrimidine Schiff bases to triazolo-pyrimidine systems.
Reduction: Potential reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halogenated intermediates.
Common Reagents and Conditions
Common reagents include iron (III) chloride for oxidation and orthoesters or chloroanhydrides for condensation reactions . Microwave irradiation is also used to enhance reaction rates and yields .
Major Products
The major products formed from these reactions are various substituted triazolo-pyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Diethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Isobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is unique due to its combination of triazolo and pyrimidine rings, which confer distinct biological activities
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N10/c1-12-13(2)21-18-19-11-20-28(18)17(12)26-8-4-7-25(9-10-26)16-6-5-15-23-22-14(3)27(15)24-16/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFALYRNHHIGXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCCN(CC3)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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